molecular formula C20H27NO2 B275984 N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine

N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine

Cat. No. B275984
M. Wt: 313.4 g/mol
InChI Key: QDRREOAKFHQHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is commonly referred to as TMB-4 and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of TMB-4 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
TMB-4 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of neurodegenerative diseases. TMB-4 has also been shown to improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of TMB-4 for lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects on the brain. However, TMB-4 is also known to be unstable in aqueous solutions, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on TMB-4. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of traumatic brain injury and stroke. Further research is also needed to better understand the mechanism of action of TMB-4 and to optimize its synthesis and formulation for use in the lab and in clinical settings.
Conclusion:
In conclusion, TMB-4 is a chemical compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for neurodegenerative diseases and other conditions is an area of active research. While there are limitations to working with TMB-4 in the lab, its ability to cross the blood-brain barrier makes it a valuable tool for studying the brain and developing new treatments for neurological disorders.

Synthesis Methods

The synthesis of TMB-4 is a multi-step process that involves the use of several chemical reagents. The first step involves the preparation of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, which is then reacted with tert-butylamine to form the intermediate product. This intermediate product is then subjected to a series of reactions to obtain the final product, TMB-4.

Scientific Research Applications

TMB-4 has been studied extensively for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. TMB-4 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H27NO2/c1-15-6-8-16(9-7-15)14-23-18-11-10-17(12-19(18)22-5)13-21-20(2,3)4/h6-12,21H,13-14H2,1-5H3

InChI Key

QDRREOAKFHQHDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC(C)(C)C)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC(C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.